Rhodium triphenyl acetate

Beschreibung

Historical Context and Evolution of Dirhodium(II) Catalysts

The journey of dirhodium(II) catalysts began with the discovery of their catalytic activity in the reactions of diazo compounds. wikipedia.org An early and well-studied example is rhodium(II) acetate (B1210297), which demonstrated catalytic potential in reactions like cyclopropanation of alkenes. wikipedia.org This initial discovery sparked considerable research, leading to the development of a diverse range of dirhodium(II) carboxylate catalysts. wikipedia.orgnih.gov

The evolution of these catalysts has been driven by the need for greater control over reaction outcomes, particularly in terms of selectivity (chemo-, regio-, and stereo-selectivity). researchgate.net A significant advancement came with the introduction of chiral ligands, leading to the development of asymmetric dirhodium(II) catalysts. researchgate.netnih.govnih.gov These chiral catalysts, such as dirhodium(II) tetraprolinates and their derivatives, have proven exceptionally effective in enantioselective C-H insertion reactions and transformations involving donor/acceptor-substituted carbenoids. nih.gov The ability to tailor the ligand sphere around the dirhodium core has been a key driver of innovation in this field, allowing for the fine-tuning of catalyst performance for specific applications. researchgate.netresearchgate.net

Significance of Paddlewheel Architectures in Transition Metal Catalysis

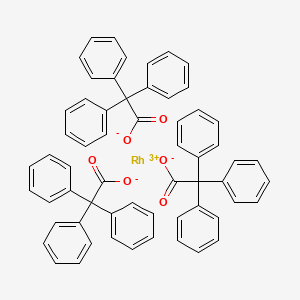

Dirhodium(II) carboxylates, including rhodium(II) triphenylacetate, adopt a characteristic "paddlewheel" structure. researchgate.netrsc.orgnih.govrsc.org This M₂L₄-type dinuclear complex features two rhodium atoms bridged by four carboxylate ligands. rsc.orgnih.govrsc.org The two metal centers are held in close proximity, facilitating metal-metal bonding and unique electronic properties. rsc.orgnih.govrsc.org

The paddlewheel architecture is of paramount significance in transition metal catalysis for several reasons:

Structural Stability: The four bridging ligands provide a robust and stable framework that maintains the dinuclear core throughout the catalytic cycle. rsc.orgnih.govrsc.org

Tunable Electronic Properties: The nature of the bridging ligands significantly influences the electronic environment of the rhodium centers. researchgate.netfrontiersin.org By modifying the carboxylate ligands, the electrophilicity of the catalyst can be finely tuned, which in turn affects its reactivity and selectivity. frontiersin.orgacs.org For instance, electron-withdrawing groups on the carboxylate ligands increase the catalyst's electrophilicity.

Defined Reaction Pocket: The arrangement of the ligands around the dirhodium core creates a well-defined space where substrate binding and the catalytic transformation occur. researchgate.net This steric environment plays a crucial role in controlling the selectivity of the reaction. researchgate.netrsc.org In chiral catalysts, the specific three-dimensional arrangement of the ligands is fundamental to achieving high levels of enantioselectivity. researchgate.netnih.govmdpi.com

Axial Coordination Sites: The paddlewheel structure leaves two axial positions on the rhodium atoms available for coordination with substrates or other ligands. acs.orgmdpi.com These axial sites are where the key steps of the catalytic cycle, such as carbene formation, take place. mdpi.com

The modular nature of the paddlewheel structure, allowing for systematic variation of both the bridging and axial ligands, has made it a powerful platform for the rational design of new and improved catalysts. nih.govresearchgate.netacs.org

Positioning of Rhodium(II) Triphenylacetate within the Broader Class of Dirhodium(II) Carboxylates

Rhodium(II) triphenylacetate, with the chemical formula Rh₂(O₂CCPh₃)₄, is a notable member of the dirhodium(II) carboxylate family. medchemexpress.commedchemexpress.eusigmaaldrich.com It is distinguished by the presence of four bulky triphenylacetate bridging ligands. rsc.org This steric bulk is a key feature that sets it apart from simpler analogues like dirhodium(II) acetate.

The primary significance of rhodium(II) triphenylacetate lies in its ability to impart a high degree of selectivity in certain catalytic reactions, particularly C-H insertion. rsc.org The sterically demanding triphenylacetate ligands create a highly constrained environment around the active rhodium centers. This steric hindrance can direct the approach of the substrate, leading to exceptional selectivity for specific C-H bonds. rsc.org For example, it has been shown to exhibit a remarkable preference for insertion into aromatic C-H bonds over aliphatic C-H bonds or cyclopropanation. rsc.org

While other dirhodium(II) carboxylates, such as those with perfluorobutyrate ligands, are also known for their high reactivity, the unique steric profile of rhodium(II) triphenylacetate allows it to achieve selectivities that are often complementary to other catalysts in the class. rsc.org Its utility has been demonstrated in the synthesis of complex organic molecules where precise control over C-H functionalization is critical. rsc.orgmedchemexpress.commedchemexpress.eu

Below is a table comparing some key properties of Rhodium(II) Triphenylacetate with other common dirhodium(II) carboxylate catalysts.

| Catalyst Name | Chemical Formula | Key Features | Primary Applications |

| Rhodium(II) Acetate | Rh₂(OAc)₄ | Simple, foundational catalyst | General cyclopropanation, early C-H insertion studies. wikipedia.org |

| Rhodium(II) Trifluoroacetate (B77799) | Rh₂(TFA)₄ | Highly electrophilic | Reactions requiring high reactivity, binds arenes and alkenes. wikipedia.org |

| Rhodium(II) Octanoate | Rh₂(oct)₄ | Good solubility in organic solvents | Efficient for furan (B31954) formation. rsc.org |

| Rhodium(II) Triphenylacetate | Rh₂(O₂CCPh₃)₄ | Bulky ligands, high steric hindrance | Highly selective aromatic C-H insertion. rsc.org |

| Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] | Rh₂(S-PTTL)₄ | Chiral ligands, "chiral crown" structure | Asymmetric cyclopropanation, C-H functionalization. nih.govjst.go.jp |

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

rhodium(3+);2,2,2-triphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C20H16O2.Rh/c3*21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h3*1-15H,(H,21,22);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIVYHNRWSWCRU-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].[Rh+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H45O6Rh | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

964.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Rhodium Ii Triphenyl Acetate

Preparation Routes to Dirhodium(II) Tetrakis(triphenylacetate) Dimer

The formation of the dirhodium(II) triphenylacetate dimer, often denoted as Rh₂(TPA)₄, relies on established organometallic reactions tailored to accommodate the bulky triphenylacetate ligands.

The most conventional method for preparing dirhodium(II) carboxylates with bulky ligands is through a ligand exchange (or metathesis) reaction. nih.gov This process utilizes the well-characterized dirhodium(II) tetraacetate, Rh₂(OAc)₄, as the starting material. The acetate (B1210297) ligands are displaced by triphenylacetic acid in a reversible substitution reaction. chemeurope.com

The general reaction is as follows: Rh₂(OAc)₄ + 4 Ph₃CCO₂H ⇌ Rh₂(O₂CCPh₃)₄ + 4 HOAc

The mechanism involves the sequential coordination of triphenylacetic acid to the axial positions of the dirhodium core, followed by protonation of a bridging acetate ligand and its subsequent release as acetic acid. This process is repeated until all four acetate ligands have been replaced.

Table 1: Comparison of Synthetic Routes for Dirhodium(II) Tetrakis(triphenylacetate)

| Method | Primary Precursor(s) | Key Features |

|---|---|---|

| Ligand Exchange | Rhodium(II) Acetate, Triphenylacetic Acid | Well-established, proceeds via substitution, equilibrium-driven. chemeurope.comresearchgate.net |

An alternative and more direct synthesis has been developed that avoids the preparation of the Rh₂(OAc)₄ intermediate. This method builds the dirhodium(II) complex directly from a rhodium(III) salt, typically hydrated rhodium(III) chloride (RhCl₃·xH₂O). acs.org This pathway is particularly advantageous for larger-scale preparations. In this process, the Rh(III) precursor is reduced in the presence of the triphenylacetic acid ligand, which coordinates to form the final Rh₂(TPA)₄ product. acs.org This approach successfully yields the congested Rh₂(TPA)₄ catalyst at significantly lower temperatures than those required for traditional ligand metathesis. acs.org

Both primary synthetic routes have undergone optimization to improve reaction efficiency and product yield.

For the ligand exchange synthesis , the reaction is governed by chemical equilibrium. To drive the reaction toward the formation of the desired triphenylacetate product, strategies are employed to remove the acetic acid byproduct as it is formed. researchgate.net This can be achieved by conducting the reaction at elevated temperatures to distill off the volatile acetic acid or by using a large excess of triphenylacetic acid to shift the equilibrium position. researchgate.net

For the direct synthesis from RhCl₃ , a key challenge is preventing the over-reduction of the rhodium precursor to rhodium(0) metal (often observed as "rhodium black"). acs.org Optimization of this route involves the use of specific inorganic additives that control the reduction potential of the rhodium species and stabilize the multinuclear rhodium(II) intermediates. acs.org This method significantly reduces the amount of excess carboxylate ligand required, making the process more atom-economical. acs.org

Table 2: Optimization Parameters for Rhodium(II) Triphenylacetate Synthesis

| Method | Parameter | Description | Benefit |

|---|---|---|---|

| Ligand Exchange | Removal of Acetic Acid | Acetic acid byproduct is removed from the reaction mixture, often by distillation. researchgate.net | Drives the equilibrium toward product formation, increasing yield. researchgate.net |

| Direct Synthesis | Use of Inorganic Additives | Additives are used to control the reduction rate of Rh(III). acs.org | Suppresses the formation of rhodium(0) byproduct, enhancing purity and yield. acs.org |

Precursor Chemistry and the Role of Rhodium(III) Salts in Dirhodium(II) Complex Formation

Rhodium(III) salts, particularly hydrated rhodium(III) chloride, serve as the ultimate precursors for virtually all dirhodium(II) paddlewheel complexes, including the acetate starting material used in ligand exchange. chemeurope.comacs.orgwikipedia.org The formation of the characteristic Rh-Rh single bond of the dirhodium(II) core from a rhodium(III) starting material is a reductive process.

This transformation is described as a reductive ligation reaction. acs.org In this process, two Rh(III) ions are reduced to the Rh(II) oxidation state while simultaneously being "ligated" or coordinated by the four bridging triphenylacetate anions. The carboxylate ligand itself can facilitate the reduction under thermal conditions. Controlling the reaction conditions is critical to ensure that the reduction stops at the desired Rh(II) state, as further reduction leads to the irreversible formation of metallic rhodium(0). acs.org

Structural Elucidation and Coordination Chemistry of Rhodium Ii Triphenyl Acetate

Dimeric Paddlewheel Architecture and Rh-Rh Bond Characteristics

Dirhodium(II) carboxylates, including the triphenylacetate derivative, are characterized by a dinuclear "paddlewheel" structure. nih.gov This arrangement features a dirhodium core held together by a rhodium-rhodium single bond. nih.gov This core is surrounded equatorially by four bridging triphenylacetate ligands, with each ligand spanning the two metal centers. nih.govbohrium.com Each rhodium atom typically adopts a distorted octahedral geometry, with the equatorial positions occupied by four oxygen atoms from the bridging carboxylates and one axial position available for coordination by other ligands. nih.govnih.gov The final coordination site is the other rhodium atom, completing the octahedral sphere. nih.gov This lantern-like structure is generally stable and remains intact during many catalytic reactions that occur at the axial sites. nih.gov

The nature of the bridging carboxylate ligands significantly influences the geometry and electronic properties of the dirhodium core. bohrium.comresearchgate.net In the case of rhodium(II) triphenylacetate, the four bulky triphenylacetate groups play a critical role in defining the catalyst's steric environment. While a simple, achiral dirhodium tetracarboxylate like dirhodium tetraacetate can achieve high D4h symmetry, the steric bulk of the triphenylmethyl groups in rhodium(II) triphenylacetate can lead to lower symmetry arrangements. nih.govnih.gov

The paddlewheel structure of rhodium(II) triphenylacetate possesses two axial coordination sites, one on each rhodium atom, located along the axis of the Rh-Rh bond. nih.govchemrxiv.org These sites are crucial as they are labile and represent the catalytically active centers of the complex. nih.gov In the absence of other coordinating species, these positions are often occupied by solvent molecules. chemrxiv.org Most reported X-ray crystal structures of dirhodium complexes show the presence of bound axial ligands. chemrxiv.org

The interaction with axial ligands is a key aspect of the complex's chemistry. Coordination at these sites is generally weaker than the equatorial Rh-O bonds of the carboxylate bridges. chemrxiv.org The binding of a Lewis basic axial ligand populates a vacant Rh-Rh σ* orbital, which leads to observable changes in the complex's color and electronic properties. chemrxiv.org The strength of the donor ligand can be correlated with changes in the rhodium nucleus's chemical environment, a phenomenon that has been confirmed by advanced NMR experiments. chemrxiv.org The ability to coordinate, activate, and release substrates at these axial sites is fundamental to the catalytic utility of rhodium(II) triphenylacetate in a variety of chemical transformations. nih.govchemrxiv.org

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are indispensable for confirming the structure of rhodium(II) triphenylacetate and its derivatives. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular framework in solution.

NMR spectroscopy serves as a powerful tool for the structural analysis of diamagnetic dirhodium(II) complexes. By examining the chemical shifts and coupling constants of various nuclei, detailed information about the ligand environment, complex geometry, and ligand-metal interactions can be obtained.

¹H, ¹³C, and ¹⁵N NMR spectroscopy are routinely used to study the formation of axial adducts between dirhodium(II) carboxylates and various ligands. researchgate.netnih.gov When a ligand coordinates to an axial site of the rhodium(II) triphenylacetate dimer, changes in the electron density around the nuclei of the ligand are observed as shifts in their respective NMR signals.

The adduct formation shift (Δδ), defined as the chemical shift of the coordinated ligand minus the chemical shift of the free ligand, provides evidence of complexation. researchgate.netnih.gov

¹H NMR: Adduct formation shifts for protons are typically small, often not exceeding 1.6 ppm. researchgate.net

¹³C NMR: The carbon atoms of the ligand experience more significant shifts, which can range from approximately -10 to +6 ppm upon coordination. researchgate.net

¹⁵N NMR: For nitrogen-containing ligands, ¹⁵N NMR is particularly informative. The nitrogen atom directly involved in bonding to the rhodium center can experience a large upfield shift, with Δδ values ranging from -40 to -70 ppm. nih.gov In contrast, non-bonding nitrogen atoms within the same ligand molecule show much smaller shifts. nih.gov

These studies prove the formation of 1:1 and 2:1 adducts in solution, where one or two ligand molecules bind to the axial sites of the dirhodium core. researchgate.net

| Nucleus | Typical Adduct Formation Shift (Δδ = δadduct − δligand) |

|---|---|

| ¹H | ~0 to +1.6 ppm researchgate.net |

| ¹³C | ~-10 to +6 ppm researchgate.net |

| ¹⁵N (binding atom) | ~-40 to -70 ppm nih.gov |

¹⁰³Rh NMR spectroscopy is a powerful, direct probe of the electronic environment at the rhodium metal center. acs.orgresearchgate.net Despite ¹⁰³Rh being a spin-1/2 nucleus with 100% natural abundance, its low gyromagnetic ratio and other unfavorable properties have historically made its detection challenging, particularly for paddlewheel complexes. acs.orgaip.org

Recent advancements, especially the development of proton-detected triple resonance experiments (e.g., H(C)Rh), have made the rapid detection of ¹⁰³Rh chemical shifts more feasible. acs.orgbohrium.com These techniques utilize magnetization transfer from protons to the rhodium nucleus, greatly enhancing sensitivity. acs.orgaip.org

The ¹⁰³Rh chemical shift is exceptionally sensitive to the electronic structure of the complex. acs.org Studies have demonstrated that these shifts are strongly influenced by both the equatorial bridging ligands and the axially coordinated ligands. chemrxiv.orgacs.org For example, remote fluorination of equatorial acetate (B1210297) ligands can cause incremental deshielding of the ¹⁰³Rh nucleus over a range of 380 ppm. acs.org Similarly, the coordination of different axial solvent ligands results in distinct changes to the ¹⁰³Rh chemical shift, reflecting the donor strength of the ligand. chemrxiv.orgbohrium.com This high sensitivity makes ¹⁰³Rh NMR a cardinal tool for understanding the subtle electronic effects that govern the reactivity and catalytic performance of rhodium(II) triphenylacetate. acs.orgbohrium.com

Vibrational Spectroscopy (IR) for Ligand and Complex Analysis

Infrared (IR) spectroscopy is a important tool for characterizing rhodium(II) carboxylates, providing insights into the coordination mode of the carboxylate ligands. The vibrational spectra of these complexes are dominated by the characteristic stretching frequencies of the carboxylate groups.

In the case of rhodium(II) triphenylacetate, the triphenylacetate ligands bridge the two rhodium atoms. This bridging coordination mode influences the symmetric and asymmetric stretching vibrations of the COO- group. Generally, for bridged carboxylates in dirhodium(II) complexes, the asymmetric stretching vibration (νas(COO)) and the symmetric stretching vibration (νs(COO)) appear in specific regions of the IR spectrum.

Table 1: Typical Infrared Absorption Bands for Dirhodium(II) Carboxylates

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Asymmetric COO Stretch (νas) | 1550-1610 |

| Symmetric COO Stretch (νs) | 1400-1450 |

| Rh-O Stretch | 300-400 |

Note: Specific values for Rhodium(II) triphenylacetate are not available in the searched literature.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure and Stability

The electronic absorption spectra of dirhodium(II) carboxylates are characterized by a series of electronic transitions that provide information about the electronic structure and the Rh-Rh bond. These complexes are typically colored, indicating absorption in the visible region of the electromagnetic spectrum.

For dirhodium(II) acetate, which serves as a well-studied analogue, characteristic absorption bands are observed in the visible region. researchgate.net These bands are generally assigned to transitions involving the molecular orbitals derived from the d-orbitals of the two rhodium atoms. The lowest energy absorption is typically attributed to a δ → δ* transition, while other transitions at higher energies are assigned to π → δ* and δ → π* excitations.

While specific molar absorptivity values for rhodium(II) triphenylacetate were not found, the UV-Vis spectrum of dirhodium(II) acetate in aqueous solution shows a characteristic broad band with a maximum absorption (λmax) around 584 nm. researchgate.net It is expected that rhodium(II) triphenylacetate would exhibit a similar set of transitions, although the precise wavelengths and intensities would be influenced by the bulky triphenylacetate ligands.

Table 2: Electronic Absorption Data for a Representative Dirhodium(II) Carboxylate

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| Dirhodium(II) acetate | Water | ~584 | Not specified | π(Rh₂) → σ(Rh₂) |

Note: Specific data for Rhodium(II) triphenylacetate is not available in the searched literature.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the solid-state structure of molecules. For dirhodium(II) carboxylates, this technique has confirmed the characteristic paddlewheel structure, where four carboxylate ligands bridge two rhodium atoms. This arrangement results in a short Rh-Rh bond, indicative of a metal-metal bond.

A complete crystal structure determination for rhodium(II) triphenylacetate was not found in the surveyed literature. However, the structure of the closely related rhodium(II) acetate reveals a pair of rhodium atoms with octahedral geometry, coordinated to four acetate oxygen atoms, a water molecule in the axial position, and the other rhodium atom. wikipedia.org The Rh-Rh bond length in rhodium(II) acetate is approximately 2.39 Å. wikipedia.org It is anticipated that rhodium(II) triphenylacetate adopts a similar dinuclear structure, though the steric bulk of the triphenylmethyl groups may lead to slight variations in bond lengths and angles. The fundamental paddlewheel framework, however, is expected to be conserved.

Table 3: Crystallographic Data for Rhodium Metal

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | Fm-3m |

| Unit Cell (a) | 380.34 pm |

| Rh-Rh bond length | 2.69 Å |

Note: This data is for elemental rhodium and not the title compound. materialsproject.org Specific crystallographic data for Rhodium(II) triphenylacetate is not available in the searched literature.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For a dinuclear complex like rhodium(II) triphenylacetate, mass spectrometry can confirm the dimeric nature of the compound.

The molecular weight of the Rhodium(II) triphenylacetate dimer (Rh₂(C₂₀H₁₅O₂)₄) is 1355.14 g/mol . medchemexpress.com In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to this mass. The isotopic pattern of this peak would be characteristic of a compound containing two rhodium atoms.

Fragmentation of the molecular ion would likely involve the sequential loss of the triphenylacetate ligands. The fragmentation pattern can provide valuable information about the stability of the dirhodium core. Cleavage of the C-C bonds within the triphenylacetate ligand is also possible.

Table 4: Expected Mass Spectrometry Data for Rhodium(II) Triphenylacetate

| Ion | Expected m/z (Monoisotopic) |

| [Rh₂(C₂₀H₁₅O₂)₄]⁺ | ~1354 |

| [Rh₂(C₂₀H₁₅O₂)₃]⁺ | ~1055 |

| [Rh₂(C₂₀H₁₅O₂)₂]⁺ | ~756 |

| [Rh₂(C₂₀H₁₅O₂)]⁺ | ~457 |

| [Rh₂]⁺ | ~206 |

Note: These are theoretical values. Experimental data for Rhodium(II) triphenylacetate is not available in the searched literature.

Electrochemical Characterization: Cyclic Voltammetry and Redox Behavior

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. For dirhodium(II) complexes, this method provides information on the stability of different oxidation states and the electronic communication between the two metal centers.

Dirhodium(II) carboxylates typically exhibit a reversible one-electron oxidation corresponding to the Rh₂(II,II)/Rh₂(II,III) couple. The potential at which this oxidation occurs is influenced by the nature of the bridging carboxylate ligands. Electron-withdrawing groups on the carboxylate, such as trifluoromethyl groups, make the complex more difficult to oxidize (shift the oxidation potential to more positive values), while electron-donating groups have the opposite effect.

While specific cyclic voltammetry data for rhodium(II) triphenylacetate was not found, data for other dirhodium complexes can provide a reference. For instance, the cyclic voltammogram of [Rh₂((S)-TCPTTL)₄] shows a reversible oxidation with a half-wave potential (E₁/₂) of +0.89 V versus Fc/Fc⁺. researchgate.net It is expected that rhodium(II) triphenylacetate would also display a reversible oxidation in a similar potential range, with the bulky and moderately electron-donating triphenylacetate ligands influencing the exact potential.

Table 5: Cyclic Voltammetry Data for a Representative Chiral Dirhodium Complex

| Compound | Redox Couple | E1/2 (V vs. Fc/Fc⁺) | ΔEp (mV) |

| [Rh₂((S)-TCPTTL)₄] | Rh(II,III)/Rh(II,II) | +0.89 | 88 |

Note: This data is for a related dirhodium complex and not the title compound. researchgate.net Specific electrochemical data for Rhodium(II) triphenylacetate is not available in the searched literature.

Mechanistic Insights into Rhodium Ii Triphenyl Acetate Catalysis

Elucidation of Catalytic Cycles and Reaction Intermediates

The catalytic activity of dirhodium(II) complexes is centered on their ability to react with diazo compounds or other precursors to generate highly reactive rhodium-carbene or rhodium-nitrene intermediates. rsc.orgnih.gov These intermediates are the key players in the subsequent bond-forming steps.

A general catalytic cycle for a rhodium-catalyzed reaction involving a diazo compound typically begins with the coordination of the diazo compound to one of the axial sites of the dirhodium(II) catalyst. This is followed by the extrusion of dinitrogen (N₂) to form a rhodium-carbene species. nsf.gov This electrophilic carbene is the central intermediate that engages the substrate in the main bond-forming event. For instance, in C-H amination reactions using N-mesyloxycarbamates as nitrene precursors, a rhodium-nitrene species is formed, which then undergoes the C-H insertion step. rsc.org

In more complex transformations, such as the formal [3+2]-cycloaddition between nitrones and vinyldiazoacetates, the catalytic cycle involves a cascade of events. nih.gov The cycle is initiated by the formation of a rhodium vinylcarbenoid. nih.gov This intermediate can then undergo a vinylogous attack, followed by cyclization and subsequent rearrangements like hydride migration to form the final product and regenerate the catalyst. nih.gov

Key reaction intermediates that have been proposed and studied include:

Rhodium-Diazo Complex: The initial adduct formed between the dirhodium catalyst and the diazo compound.

Rhodium-Carbenoid/Carbene: A highly electrophilic species formed after the loss of N₂ from the diazo complex. nsf.gov This is the primary intermediate responsible for reactions like cyclopropanation and C-H insertion. nsf.govnih.gov

Rhodium-Nitrenoid/Nitrene: Analogous to the carbene, this intermediate is generated from precursors like azides or N-mesyloxycarbamates and is key for amination reactions. rsc.orgyoutube.com Computational studies have been crucial in validating the intermediacy of these transient species. youtube.com

Zwitterionic Intermediates: In certain cycloaddition reactions, zwitterionic species can be formed after the initial attack of the carbene, which then cyclize to form the product. nih.gov

Transition State Analysis and Reaction Pathways

Transition state analysis, often aided by computational chemistry, provides profound insights into the factors controlling the selectivity and reactivity of rhodium-catalyzed reactions. The geometry and energy of the transition state for the key bond-forming step determine the reaction rate and its stereochemical outcome.

In rhodium-catalyzed asymmetric ring-opening reactions, for example, Density Functional Theory (DFT) calculations have been used to explore the detailed mechanism and identify the rate- and enantio-determining step. nih.gov These studies reveal that the distortion energy of the catalyst in the transition state can be a critical factor; a lower distortion energy favors the reaction pathway. nih.gov

For reactions involving vinylcarbenoids, the catalyst's structure can force the intermediate to adopt a specific configuration (e.g., s-trans), which in turn blocks certain reaction pathways while favoring others, such as vinylogous reactivity. nih.gov This control over the transition state geometry is a key principle in designing catalysts for specific transformations.

Alternative reaction pathways are often considered and computationally evaluated. For instance, in C-H amination, a concerted pathway involving a Rh-nitrene undergoing C-H insertion is often found to be energetically favored over a stepwise C-N bond formation mechanism. rsc.org Similarly, in intramolecular bis-silylation reactions, DFT calculations help to map out the entire reaction coordinate, including multiple transition states and intermediates, to clarify the preferred reaction pathway. nih.gov

Kinetic Studies of Reaction Rates and Rate-Determining Steps

In dirhodium-catalyzed C-H functionalization reactions with aryldiazoacetates, detailed kinetic investigations have shown that the C-H insertion step itself is rate-determining. nih.gov The reaction was found to have a positive order in both the catalyst and the C-H substrate (cyclohexane) but zero-order in the diazo compound. nih.gov This suggests that the steps leading to the formation of the rhodium carbene are fast and reversible, while the reaction of the carbene with the C-H bond is the kinetic bottleneck. nih.gov

Conversely, in some rhodium-catalyzed cyclopropanation reactions, the rate-determining step has been identified as the extrusion of nitrogen from the rhodium-diazo complex to form the rhodium carbene. nsf.gov This finding is consistent with computational studies that calculate a very low energy barrier for the subsequent cyclopropanation step. nsf.gov The reaction rate in such cases is dependent on the concentration of the catalyst and the diazo compound but independent of the alkene concentration.

These contrasting findings highlight that the RDS in dirhodium catalysis is not universal but is highly dependent on the specific reaction type (e.g., C-H insertion vs. cyclopropanation), the substrates, and the catalyst structure. In some complex systems, the ratio of products can even depend on the catalyst loading, suggesting a complex kinetic scenario where the catalyst concentration influences the partitioning between different reaction pathways. mdpi.com

| Reaction Type | Catalyst System | Identified Rate-Determining Step (RDS) | Kinetic Orders | Reference |

|---|---|---|---|---|

| C-H Functionalization | Dirhodium Catalysts | Carbene insertion into C-H bond | Positive order in catalyst and C-H substrate; zero-order in diazo compound | nih.gov |

| Asymmetric Cyclopropanation | Dirhodium Catalysts | Nitrogen extrusion from the rhodium-diazo complex | Implied dependence on catalyst and diazo compound | nsf.gov |

| C-H Amination | Rhodium Dimer Catalysts | C-H insertion process | - | rsc.org |

| CO₂ Reduction | Rhodium Surfaces | Hydrogen-assisted CO* dissociation | - | mdpi.com |

Computational Approaches: Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of rhodium-catalyzed reactions. researchgate.netnih.gov It allows for the detailed examination of reaction pathways, the characterization of transient intermediates and transition states that are difficult to observe experimentally, and the rationalization of observed selectivity. nih.govdntb.gov.ua

DFT studies have been successfully applied to a wide range of reactions catalyzed by rhodium complexes. For instance, in the rhodium(III)-catalyzed C-H activation of N-phenoxyacetamide, DFT calculations clarified how the reaction mechanism differs depending on the substrate (alkynes vs. cyclopropenes). researchgate.netnih.gov The calculations revealed that the pathway for the alkyne substrate proceeds via a Rh(III) intermediate, whereas the cyclopropene (B1174273) substrate involves a Rh(V) nitrene species. researchgate.netnih.gov

In the context of C-H amination with N-mesyloxycarbamates, DFT calculations have validated the proposed catalytic cycle. rsc.org These studies confirmed that a concerted C-H insertion pathway via a rhodium-nitrene intermediate is energetically more favorable than a stepwise mechanism. rsc.org Furthermore, the calculations provided insights into the formation of competitive by-products, which arise from an intermolecular reaction between the rhodium-nitrene and the N-mesyloxycarbamate anion. rsc.org

DFT is also crucial for understanding the origins of selectivity. In the asymmetric ring-opening of oxabicyclic alkenes, calculations have accurately predicted the enantioselectivity and regioselectivity, which were in excellent agreement with experimental results. nih.gov The analysis of computed transition state structures can reveal the specific non-covalent interactions between the catalyst's chiral ligands and the substrate that are responsible for stereochemical control.

| Reaction Type | Computational Finding | Significance | Reference |

|---|---|---|---|

| Asymmetric Ring-Opening | Identified the ring-opening step as rate- and enantio-determining. | Explained the origin of high regio- and enantioselectivity. | nih.gov |

| C-H Activation/Annulation | Distinguished between Rh(III) and Rh(V) pathways depending on the substrate. | Provided a rationale for substrate-dependent mechanistic pathways. | researchgate.netnih.gov |

| C-H Amination | Favored a concerted C-H insertion pathway and explained by-product formation. | Validated the catalytic cycle and provided a mechanism for side reactions. | rsc.org |

| Ring-Opening with Arylboronic Acids | Identified the protonolysis step as rate-determining. | Challenged previous assumptions about the RDS in similar reactions. | dntb.gov.ua |

| Trans-Bis-Silylation | Mapped the reaction coordinate including all intermediates and transition states. | Elucidated the complete mechanism for the formation of the trans product. | nih.gov |

In Situ Spectroscopic Techniques for Mechanistic Interrogation (e.g., HP-NMR, HP-IR)

While kinetic and computational studies provide indirect evidence for reaction mechanisms, in situ spectroscopic techniques offer the powerful ability to directly observe catalytic species under actual reaction conditions. High-pressure nuclear magnetic resonance (HP-NMR) and high-pressure infrared (HP-IR) spectroscopy are particularly valuable for studying homogeneous catalytic systems. rsc.org

These techniques allow for the identification of resting states and key intermediates in the catalytic cycle. For example, in studies of rhodium-catalyzed hydroformylation, in situ HP-IR and HP-NMR have been used to identify and characterize the dominant resting state complexes, such as hydrido and acyl rhodium species. rsc.org By perturbing reaction conditions (e.g., temperature, pressure, reactant concentrations) and monitoring the spectroscopic response, researchers can gain a dynamic understanding of the catalyst's behavior.

In the study of rhodium-catalyzed cyclopropanation, ReactIR (an in situ IR technique) has been employed to monitor the disappearance of the diazo group's characteristic signal, allowing for the real-time tracking of reaction rates with various catalysts. nsf.gov This provides a direct measure of catalyst activity and stability over the course of the reaction.

For single-atom rhodium catalysts used in CO oxidation, a suite of operando and in situ techniques, including X-ray absorption spectroscopy (XAS), diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS), and X-ray photoelectron spectroscopy (XPS), have been combined to identify key intermediates and elucidate the reaction mechanism. ornl.govrepec.orgscispace.com Such multi-technique approaches provide a comprehensive picture by directly observing the metal center, the support, and the substrate simultaneously. ornl.gov Although these specific examples may not use Rhodium(II) triphenylacetate, the methodologies are directly applicable to interrogating its catalytic cycles.

Catalytic Applications of Rhodium Ii Triphenyl Acetate in Organic Transformations

Metal Carbene and Nitrene Transfer Reactions

Rhodium(II) triphenylacetate, formally known as dirhodium(II) tetrakis(triphenylacetate) [Rh₂(tpa)₄], is a paddlewheel complex that serves as a highly effective catalyst in a variety of organic transformations. medchemexpress.comsigmaaldrich.com Its catalytic activity is centered on its ability to decompose α-diazocarbonyl compounds, generating transient, electrophilic rhodium carbene intermediates. researchgate.netprinceton.edu These carbenes are versatile species that can undergo a range of subsequent reactions, including insertions into carbon-hydrogen (C-H) and heteroatom-hydrogen (X-H) bonds, cyclopropanation of alkenes and alkynes, and ylide formation. researchgate.netmdpi.com Similarly, rhodium(II) catalysts can react with nitrene precursors to form rhodium nitrene intermediates, which are key in reactions like aziridination. nih.govnih.gov The bulky triphenylacetate ligands surrounding the dirhodium core play a crucial role in influencing the reactivity and, most notably, the selectivity of these transfer reactions. rsc.orgjst.go.jp

C-H Activation and Insertion Reactions

One of the most powerful applications of rhodium(II) carboxylate catalysts is in intramolecular C-H activation and insertion reactions. rsc.orgjst.go.jp This process offers a direct method for forming carbon-carbon bonds and constructing carbocyclic and heterocyclic ring systems from α-diazocarbonyl compounds. jst.go.jplookchem.com The reaction proceeds through the formation of a rhodium carbene, which then inserts into a C-H bond in a concerted, though potentially asynchronous, three-centered transition state. princeton.edu The choice of the bridging carboxylate ligand on the dirhodium(II) catalyst is a fundamental factor that governs not only the reactivity but also the site selectivity of the C-H insertion. researchgate.netlookchem.com

Highly Selective Aromatic C-H Insertion

Rhodium(II) triphenylacetate has demonstrated an exceptionally high degree of selectivity for insertion into aromatic C-H bonds over other potential reaction pathways. researchgate.netrsc.org The steric bulk of the triphenylacetate ligands is thought to be a key factor in directing this selectivity. rsc.orgjst.go.jp This catalytic system provides an efficient and general method for synthesizing variously substituted indan-2-ones through the intramolecular cyclization of α-diazocarbonyl compounds. researchgate.netrsc.org The reaction shows considerable tolerance for variations in both the aliphatic chain and the aromatic ring of the substrate. rsc.org Even when other reactive sites, such as aliphatic C-H bonds or double bonds, are present, the catalyst preferentially directs the carbene to insert into an aromatic C-H bond. rsc.org

For instance, in the catalytic decomposition of various α-diazo-β-keto esters and α-diazoketones, Rh₂(tpa)₄ consistently favors the formation of the aromatic insertion product over aliphatic insertion or cyclopropanation products. rsc.org The table below summarizes the results from the cyclization of several α-diazo-β-keto esters, highlighting the catalyst's preference for forming indan-2-one derivatives.

| Substrate | Catalyst | Aromatic Insertion Product Yield (%) | Aliphatic Insertion Product Yield (%) | Total Yield (%) |

|---|---|---|---|---|

| 1b | Rh₂(tpa)₄ | 78 | Not Detected | 78 |

| 1c | Rh₂(tpa)₄ | 84 | Not Detected | 84 |

| 1d | Rh₂(tpa)₄ | 81 | Not Detected | 81 |

| 1e | Rh₂(tpa)₄ | 85 | Not Detected | 85 |

| 1f | Rh₂(tpa)₄ | 83 | Not Detected | 83 |

| 1g | Rh₂(tpa)₄ | 75 | Not Detected | 75 |

Data sourced from Hashimoto et al. rsc.org

Aliphatic C-H Insertion versus Aromatic C-H Insertion Selectivity

The selectivity between competing aromatic and aliphatic C-H insertion sites is a significant challenge in synthetic chemistry. lookchem.com Rhodium(II) triphenylacetate distinguishes itself by exhibiting a virtually complete preference for aryl insertion over aliphatic insertion. rsc.orgjst.go.jp This is in stark contrast to other common rhodium(II) catalysts, such as rhodium(II) acetate (B1210297) [Rh₂(OAc)₄], where the competition between these two pathways is much more balanced. rsc.org

For example, the [Rh₂(OAc)₄]-catalyzed cyclization of α-diazo-β-keto ester 1a yields the indan-2-one (aromatic insertion) and the cyclopentanone (B42830) (aliphatic insertion) in a nearly equal 1.2:1 ratio. rsc.org However, when the same reaction is catalyzed by Rh₂(tpa)₄, the selectivity shifts dramatically, favoring the aromatic insertion product with a ratio of 49:1. rsc.org This demonstrates the profound influence of the bulky triphenylacetate ligands on directing the reaction pathway. In some cases, a complete reversal of site selection is observed simply by switching the catalyst from Rh₂(OAc)₄ to Rh₂(tpa)₄. rsc.org

The following table illustrates the catalyst-dependent selectivity in competitive intramolecular C-H insertion reactions.

| Substrate | Catalyst | Aromatic Insertion : Aliphatic Insertion Ratio | Total Yield (%) |

|---|---|---|---|

| 1a | Rh₂(OAc)₄ | 1.2 : 1 | 75 |

| 1a | Rh₂(tpa)₄ | 49 : 1 | 70 |

| 1g | Rh₂(OAc)₄ | 1 : 2.8 | 77 |

| 1g | Rh₂(tpa)₄ | >99 : 1 | 75 |

| 4a | Rh₂(OAc)₄ | 5 : 1 | 78 |

| 4a | Rh₂(tpa)₄ | >99 : 1 | 80 |

Data sourced from Hashimoto et al. rsc.org

Cyclopropanation of Alkenes and Alkynes

The cyclopropanation of alkenes and alkynes with diazo compounds is a cornerstone transformation catalyzed by rhodium(II) complexes. nih.govalfachemic.com This reaction involves the transfer of a carbene fragment from the rhodium catalyst to a C-C double or triple bond, forming a three-membered ring. alfachemic.comnih.gov While rhodium catalysts are generally effective for this process, the specific ligands on the dirhodium core influence the efficiency and selectivity. nih.govrsc.org

In the context of Rhodium(II) triphenylacetate, its application in reactions where cyclopropanation is a possibility reveals its strong bias towards C-H insertion. rsc.org In competitive systems containing both an alkene and a C-H bond, Rh₂(tpa)₄ demonstrates a clear preference for C-H insertion over cyclopropanation, a selectivity that is not as pronounced with less sterically hindered catalysts like Rh₂(OAc)₄. researchgate.netrsc.org This suggests that the bulky nature of the triphenylacetate ligands sterically disfavors the approach of the alkene to the carbene center, thereby allowing the C-H insertion pathway to dominate. rsc.org Despite this preference in competitive scenarios, rhodium(II) carboxylates, as a class, are versatile catalysts for cyclopropanation when C-H insertion is not a competing intramolecular pathway. nih.govnih.gov DFT calculations on related rhodium systems suggest that the cyclopropanation of alkenes proceeds in a concerted, asynchronous manner. nih.gov

Aziridination Reactions

Aziridination, the nitrogen-atom equivalent of cyclopropanation, involves the transfer of a nitrene group to an alkene to form a three-membered aziridine (B145994) ring. researchgate.net Rhodium(II) carboxylates are effective catalysts for this transformation, typically generating a rhodium nitrene intermediate from a suitable nitrene precursor. nih.govgoogle.com This reaction is a powerful tool for synthesizing nitrogen-containing heterocyclic compounds. nih.gov

Ylide Formation and Rearrangements

Rhodium-catalyzed decomposition of diazo compounds in the presence of heteroatoms (such as oxygen, sulfur, or nitrogen) can lead to the formation of ylide intermediates. researchgate.netmdpi.com An ylide is a neutral molecule with positive and negative formal charges on adjacent atoms. In this context, the electrophilic rhodium carbene is attacked by a lone pair of electrons from a Lewis base (e.g., the oxygen in a carbonyl group or a tetrahydrofuran (B95107) solvent molecule), forming an oxonium ylide. mdpi.comrsc.org

These ylides are often transient and can undergo subsequent, synthetically useful rearrangements. mdpi.comnih.gov For example, the formation of an oxonium ylide can be followed by a medchemexpress.comjst.go.jp-sigmatropic or a Stevens-type rearrangement. mdpi.com Rhodium(II) triphenylacetate is listed as a catalyst for the preparation of cyclic oxonium ylides. The formation of the ylide is a reversible process, and it exists in equilibrium with the rhodium carbene. mdpi.com The stability and subsequent reaction pathway of the ylide can be influenced by the specific rhodium catalyst used. researchgate.net This reactivity provides access to complex molecular architectures through tandem ylide formation/rearrangement sequences. rsc.org

Hydrofunctionalization Reactions

Hydrofunctionalization reactions, which involve the addition of a hydrogen atom and another functional group across an unsaturated bond, are fundamental processes in organic synthesis. While rhodium complexes are renowned for catalyzing such transformations, the specific applications of Rhodium(II) triphenylacetate are not extensively documented across all sub-categories.

Hydroformylation Processes and Aldehyde Formation

Hydroformylation, or the "oxo process," is a major industrial process that converts alkenes into aldehydes through the addition of a formyl group (CHO) and a hydrogen atom across the double bond. While Rhodium(II) triphenylacetate itself is not a commonly cited catalyst for this reaction, closely related dinuclear rhodium(II) complexes, such as rhodium(II) acetate, have been investigated as catalyst precursors for the hydroformylation of olefins like styrene (B11656). doi.org These studies suggest that Rh(II) dimers can be active in hydroformylation, likely after in-situ reduction or transformation into the active Rh(I) catalytic species. The bulky triphenylacetate ligands would be expected to influence the regioselectivity (linear vs. branched aldehyde) and activity of the catalyst.

Below is a table showing representative results for the hydroformylation of styrene using a related Rh(II) carboxylate precursor, which may provide insight into the potential catalytic behavior of Rhodium(II) triphenylacetate under similar conditions.

Table 1: Hydroformylation of Styrene with a Rh(II) Carboxylate Precursor

| Catalyst Precursor | Ligand | Temperature (°C) | Pressure (bar) | Conversion (%) | Branched/Linear Ratio |

|---|---|---|---|---|---|

| Rh₂(O₂CCH₃)₄ | PPh₃ | 80 | 50 | 98 | 88:12 |

| Rh₂(O₂CCH₃)₄ | PPh₃ | 100 | 50 | 100 | 85:15 |

| Rh₂(O₂CCH₃)₄ | - | 80 | 50 | 60 | 70:30 |

Hydrogenation Reactions

Hydrogenation, the addition of hydrogen (H₂) across a multiple bond, is a cornerstone of organic synthesis. Rhodium complexes are among the most powerful hydrogenation catalysts. nih.gov However, a thorough review of the scientific literature indicates that Rhodium(II) triphenylacetate is not a commonly employed catalyst for the hydrogenation of unsaturated substrates. The field is dominated by other rhodium catalysts, such as Wilkinson's catalyst and various chiral Rh(I) phosphine (B1218219) complexes, which are highly efficient and selective for a wide range of applications. nih.gov

Hydrosilylation Reactions

Hydrosilylation involves the addition of a silicon-hydrogen bond across an unsaturated bond, such as a carbon-carbon double or triple bond. This reaction is of great importance for the synthesis of organosilicon compounds. While specific studies detailing the use of Rhodium(II) triphenylacetate in hydrosilylation are scarce, the closely related rhodium(II) acetate, Rh₂(OAc)₄, in combination with ligands like Xantphos, has been shown to be an effective catalyst for the regio- and stereoselective hydrosilylation of alkynes. This suggests that Rh(II) carboxylates, in general, can serve as competent pre-catalysts for this transformation. The triphenylacetate derivative would be expected to exhibit similar catalytic activity, with potential differences in selectivity due to its steric bulk.

The table below presents typical results for the hydrosilylation of a terminal alkyne catalyzed by a Rh₂(OAc)₄-based system, illustrating the potential performance of Rh(II) carboxylate catalysts in this reaction.

Table 2: Hydrosilylation of a Terminal Alkyne with a Rh(II) Acetate-Based Catalyst System

| Alkyne Substrate | Silane | Catalyst System | Product | Yield (%) | Regioselectivity (β-(Z)/other) |

|---|---|---|---|---|---|

| 1-Octyne | Triethylsilane | Rh₂(OAc)₄ / Xantphos | β-(Z)-vinylsilane | 95 | >98:2 |

| Phenylacetylene | Triethylsilane | Rh₂(OAc)₄ / Xantphos | β-(Z)-vinylsilane | 92 | >98:2 |

| 1-Hexyne | Dimethylphenylsilane | Rh₂(OAc)₄ / Xantphos | β-(Z)-vinylsilane | 96 | >97:3 |

C-C Bond Formation and Activation

The formation of carbon-carbon bonds is the essence of organic synthesis, enabling the construction of complex molecular architectures. Rhodium catalysts have emerged as powerful tools for forging C-C bonds, particularly through the strategic activation of otherwise inert C-H bonds. nih.gov

Rhodium(II) triphenylacetate is recognized as a suitable catalyst for C-H activation. nih.govosti.gov The dirhodium(II) core can react with substrates to generate highly reactive rhodium-carbene or rhodium-nitrene intermediates. These intermediates can then undergo insertion into C-H bonds, leading to the formation of new C-C or C-N bonds. The bulky triphenylacetate ligands can play a crucial role in controlling the selectivity of these insertion reactions. In the context of C-C bond formation, a common strategy involves the decomposition of diazo compounds in the presence of the Rh(II) catalyst to form a rhodium-carbene, which then inserts into a C-H bond of another molecule, effectively forming a new C-C bond.

Intramolecular Heck Reactions

The intramolecular Heck reaction is a powerful method for the synthesis of cyclic and polycyclic compounds, involving the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene tethered to the same molecule. libretexts.orgwikipedia.org While rhodium complexes have been explored for Heck-type reactions, these are typically Rh(III)-catalyzed processes that proceed via a C-H activation mechanism. nih.gov Extensive literature searches indicate that Rhodium(II) triphenylacetate is not a catalyst for the intramolecular Heck reaction. The mechanism of the Heck reaction typically involves a Pd(0)/Pd(II) catalytic cycle, which is mechanistically distinct from the pathways generally associated with Rh(II) carboxylate catalysis. libretexts.orgwikipedia.org There is a report of a synergistic effect when tris(triphenylphosphine)rhodium(I) chloride is used in conjunction with a palladium(II) acetate catalyst in an intramolecular Heck reaction, but this does not involve a Rh(II) species as the primary catalyst.

Reversible C-C Bond Activation

The catalytic activation of strong carbon-carbon single bonds in unstrained molecules is a significant challenge in organic chemistry. While the field has seen progress, these transformations are often limited to strained ring systems or require directing groups. Recent detailed mechanistic studies on rhodium-catalyzed C-C bond cleavage have primarily focused on Rh(I) complexes with N-heterocyclic carbene (NHC) ligands. nih.govacs.org These systems can enable the reversible C-C bond cleavage of unstrained alcohols, facilitating transformations like transfer hydroarylation. nih.govacs.org

In this context, the catalytic cycle is proposed to involve a reversible β-carbon elimination from a rhodium-alkoxide intermediate. nih.gov While Rhodium(II) triphenylacetate is not the archetypal catalyst for this specific transformation, its utility in related C-H activation processes is well-documented. The bulky nature of the triphenylacetate ligands is a key feature, influencing selectivity in reactions that proceed via rhodium carbenoid intermediates, which are central to many C-H functionalization reactions that can lead to skeletal reorganization.

Transfer Hydroarylation

Transfer hydroarylation involves the transfer of a hydroaryl group from one molecule to another and is mechanistically linked to reversible C-C bond activation. A notable example is the rhodium-catalyzed reaction between tertiary alcohols and unactivated ketones. acs.org This process leverages the alcohol as a source of an aryl nucleophile through C-C bond cleavage. acs.org

Detailed investigations combining kinetic analysis, NMR monitoring, and DFT calculations have elucidated a symmetric and reversible redox-neutral catalytic cycle for this transformation, where β-carbon elimination is the turnover-limiting step. nih.govacs.org The primary catalytic systems studied for this reaction employ Rh(I) precatalysts with sterically encumbered NHC ligands. nih.gov The role of Rhodium(II) carboxylates, including triphenylacetate, in this specific named reaction is less defined, as the mechanism relies on a different catalytic cycle than the carbenoid-mediated pathways typical for Rh(II) catalysts.

Oxidative Transformations and Rearrangements

Rhodium(II) triphenylacetate is an effective catalyst for various oxidative transformations, leveraging its ability to mediate C-H activation and subsequent bond formation.

Rhodium-catalyzed oxidative alkenylation, often referred to as an oxidative Heck-type reaction, allows for the direct coupling of arenes with alkenes through C-H activation. This method provides an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govnih.gov The general mechanism involves the C-H activation of the arene by a Rh(III) species, insertion of the alkene into the rhodium-aryl bond, followed by β-hydride elimination to yield the alkenylated arene product. An oxidant is required to regenerate the active Rh(III) catalyst. nih.gov

While many studies in this area utilize Rh(III) catalysts, Rh(II) complexes can also serve as effective precursors. The choice of ligands and oxidants is crucial for catalytic efficiency and selectivity. Although specific data tables detailing the performance of Rhodium(II) triphenylacetate in oxidative arene alkenylation are not prominently featured in comparative studies, the principles of ligand steric bulk influencing reaction outcomes are broadly applicable. Bulky carboxylate ligands can play a role in controlling regioselectivity and preventing catalyst decomposition pathways.

The decomposition of α-diazocarbonyl compounds to generate rhodium-carbene intermediates is a cornerstone of Rh(II) catalysis, and Rhodium(II) triphenylacetate, often abbreviated as [Rh₂(tpa)₄], exhibits exceptional selectivity in these reactions. researchgate.net The bulky triphenylacetate ligands sterically shield the catalytic centers, directing the reactive carbene to perform highly selective insertions into C-H bonds. researchgate.netresearchgate.net

A key feature of [Rh₂(tpa)₄] is its remarkable ability to favor C-H insertion into aromatic rings over competing pathways such as insertion into aliphatic C-H bonds or cyclopropanation of alkenes. researchgate.netresearchgate.net This selectivity provides a powerful and direct method for constructing fused ring systems, particularly indanones. researchgate.net The catalyst's steric hindrance is believed to be the primary factor governing this high chemoselectivity.

For instance, in competitive systems where both aromatic and aliphatic C-H bonds are available for insertion, [Rh₂(tpa)₄] directs the reaction almost exclusively toward the aromatic C-H bond. This contrasts with less sterically demanding catalysts like Rhodium(II) acetate, which often yield mixtures of products. researchgate.net

| Substrate (α-Diazocarbonyl Compound) | Potential Reaction Pathways | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Diazo ketoester with phenyl and alkyl moieties | Aromatic C-H Insertion vs. Aliphatic C-H Insertion | Indanone derivative (Aromatic C-H Insertion) | High | researchgate.net |

| Diazoester with an o-isopropylphenyl group | Primary vs. Tertiary C-H Insertion | Indane-1-carboxylate (Primary C-H Insertion) | 75-96% | researchgate.net |

| Allyl ether diazo ketoester | Allylic C-H Insertion vs. Intramolecular Cyclopropanation | Vinyl-substituted 3(2H)-furanone (C-H Insertion) | Reasonable (competes with cyclopropanation) | rsc.org |

| α-Alkyl-α-diazoester | Lactone formation (C-H Insertion) vs. β-Hydride Shift | γ-Lactone | Excellent | chemrxiv.org |

Applications in Complex Molecule Synthesis and Natural Product Derivatization

The high selectivity of Rhodium(II) triphenylacetate makes it a valuable tool for the synthesis of complex organic molecules and the late-stage functionalization of natural products. The ability to predictably functionalize specific C-H bonds allows for the efficient construction of intricate molecular architectures. chemrxiv.orgsemanticscholar.org

Intramolecular C-H insertion reactions catalyzed by [Rh₂(tpa)₄] have been employed as key steps in the synthesis of various carbocyclic and heterocyclic frameworks. For example, this catalyst has been used to synthesize a diverse array of lactones (γ-, δ-, and ε-rings) from simple α-alkyl-α-diazoesters with excellent yields and diastereoselectivity. chemrxiv.org This methodology has also been successfully applied to the late-stage C-H functionalization of complex molecules, demonstrating its robustness and high degree of regio- and diastereoselectivity. chemrxiv.org

Furthermore, [Rh₂(tpa)₄] has been utilized in the synthesis of bridged polycyclic systems and in approaches to natural products like neoliacinic acid. rsc.orgsemanticscholar.orggla.ac.uk Its capacity for site-selective insertion into unactivated primary C-H bonds provides a direct route to valuable intermediates, such as 2-unsubstituted indanes, which are difficult to access through other methods. researchgate.net In the derivatization of natural products or complex drug-like molecules, the chemoselectivity of [Rh₂(tpa)₄] allows for modification at positions that might otherwise be unreactive, opening new avenues for structure-activity relationship studies. wisc.edunih.govkarger.com

| Target Molecule Class | Key Transformation | Catalyst | Significance | Reference |

|---|---|---|---|---|

| Polycyclic Lactones | Intramolecular C-H Functionalization | [Rh₂(tpa)₄] | Direct access to γ-, δ-, and ε-lactones with high diastereoselectivity. | chemrxiv.org |

| Indane Derivatives | Site-selective intramolecular aromatic C-H insertion | [Rh₂(tpa)₄] | Provides a general route to variously substituted indan-2-ones. | researchgate.net |

| Bridged Polycycles | Carbene cascade terminating in C-H bond insertion | [Rh₂(tpa)₄] | Efficient construction of complex, bridged ring systems. | semanticscholar.org |

| Allene Aziridination Products | Intramolecular aziridination of homoallenic carbamates | [Rh₂(tpa)₄] | High selectivity for the desired (E)-methylene aziridine product. | wisc.edu |

Ligand Effects and Catalyst Design in Rhodium Ii Triphenyl Acetate Systems

Role of the Bulky Triphenylacetate Ligand in Directing Selectivity and Reactivity

The triphenylacetate ligand in dirhodium(II) tetrakis(triphenylacetate), often abbreviated as Rh₂(tpa)₄, plays a crucial role in governing the catalyst's behavior, primarily through its significant steric bulk. This steric hindrance is a key factor in directing the selectivity of reactions involving rhodium carbene intermediates. The volume occupied by the four triphenylacetate ligands creates a sterically demanding environment around the active sites of the rhodium centers.

A prominent example of this steric direction is observed in intramolecular carbon-hydrogen (C-H) insertion reactions. Research has shown that Rh₂(tpa)₄ exhibits an exceptionally high degree of selectivity in the catalytic decomposition of α-diazocarbonyl compounds. lookchem.com For instance, it demonstrates a pronounced preference for insertion into aromatic C-H bonds over aliphatic C-H bonds or cyclopropanation. lookchem.com This selectivity is attributed to the bulky ligands sterically disfavoring the transition states required for insertion into more accessible or less sterically hindered aliphatic C-H bonds.

Furthermore, in competitive situations between different types of aliphatic C-H bonds, Rh₂(tpa)₄ can distinguish between methylene (B1212753) (CH₂) and methine (CH) groups. It shows a high order of selectivity for insertion into methylene groups over the more sterically congested methine groups. lookchem.com This capability allows for the preferential formation of bicyclic compounds over spirocyclic ones in certain substrates, a level of control not typically achieved with less bulky catalysts like rhodium(II) acetate (B1210297). lookchem.com The steric pressure exerted by the triphenylacetate ligands effectively shields the rhodium carbene intermediate, guiding its approach to specific C-H bonds and thereby dictating the major product of the reaction.

Influence of Axial Ligands and Tethered Lewis Bases on Catalytic Performance

The catalytic performance of dirhodium(II) paddlewheel complexes, including rhodium(II) triphenylacetate, is significantly influenced by the coordination of ligands at the axial positions of the two rhodium atoms. acs.orgchemrxiv.org These axial sites are where substrate binding and carbene formation occur, making them critical to the catalytic cycle. chemrxiv.org While often occupied by weakly coordinating solvents, the deliberate introduction of stronger Lewis bases as axial ligands can modulate the electronic properties and, consequently, the reactivity and selectivity of the catalyst. chemrxiv.org

Coordination of a Lewis base to an axial site increases the electron density at the rhodium centers. This electronic perturbation is transmitted through the Rh-Rh bond to the distal rhodium atom, which in turn affects the electrophilicity of the catalyst. nsf.gov A more electron-rich rhodium center is less electrophilic, which can lead to lower reactivity but often results in higher selectivity. nsf.gov However, a major challenge with using exogenous (unbound) Lewis bases is controlling their coordination; binding at both axial sites can deactivate the catalyst. chemrxiv.orgnsf.gov

To overcome this, catalyst design has evolved to include systems with tethered Lewis bases, where a Lewis basic moiety, such as a thioether, is covalently linked to the bridging carboxylate ligand. chemrxiv.orgnsf.gov This design ensures controlled, intramolecular coordination at one axial site, preventing catalyst deactivation while still modulating the electronic properties. nsf.gov Studies on such systems have demonstrated that tethered thioether ligands can enhance catalytic activity and improve product yields in cyclopropanation reactions by suppressing the formation of byproducts. nsf.gov The presence of the tethered axial ligand alters the electronic structure of the rhodium core, which is instrumental in the catalyst's improved performance. researchgate.net Mechanistic studies and DFT calculations have shown that the fine-tuning effect of axial ligands, such as tertiary amines, can be crucial for facilitating specific reaction steps. nih.gov

Steric and Electronic Effects in Catalyst Design and Optimization

The design and optimization of dirhodium(II) catalysts for specific applications hinge on the careful manipulation of both steric and electronic effects imparted by the ligands. nih.govrsc.org The triphenylacetate ligand is a prime example of how steric bulk can be used to enforce high selectivity. lookchem.com By creating a congested environment around the active site, bulky ligands can dictate the trajectory of incoming substrates and influence the regioselectivity and stereoselectivity of C-H functionalization and cyclopropanation reactions. nih.govst-andrews.ac.uk Increasing the steric demand near the catalyst's active site is a key strategy for enhancing catalyst specificity. nih.gov

Electronic effects, on the other hand, are primarily modulated by the electron-donating or electron-withdrawing nature of the ligands. Electron-withdrawing groups on the carboxylate ligands, such as the fluorine atoms in trifluoroacetate (B77799), increase the electrophilicity of the rhodium centers. This generally leads to higher catalyst reactivity but may decrease selectivity. Conversely, electron-donating groups decrease electrophilicity, resulting in a less reactive but often more selective catalyst. nsf.gov The interplay between these two factors is critical. For instance, in some rhodium-catalyzed reactions, electronic features play a more significant role than steric character in achieving good regioselectivities, while in others, steric hindrance is the dominant factor. rsc.orgst-andrews.ac.uk

Catalyst optimization involves finding the optimal balance of these effects for a given transformation. This can be achieved by modifying the bridging ligands. For example, replacing the phenyl groups in triphenylacetate with other aryl groups could fine-tune the electronic properties while maintaining significant steric bulk. Computational methods, such as Density Functional Theory (DFT), have become invaluable tools in catalyst design, allowing for the prediction of how steric and electronic modifications will influence reaction rates and selectivities. nih.gov These computational models, combined with experimental data, enable a more rational approach to catalyst development, moving beyond simple screening to a knowledge-based design of catalysts tailored for specific synthetic challenges.

Comparison with Other Carboxylate Ligands (e.g., Acetate, Trifluoroacetate, Esp)

The properties of rhodium(II) triphenylacetate are best understood when compared with other common dirhodium(II) carboxylate catalysts. The choice of carboxylate ligand significantly alters the steric and electronic environment of the dirhodium core, leading to profound differences in catalytic activity and selectivity.

Rhodium(II) acetate (Rh₂(OAc)₄) is one of the most common and least sterically hindered dirhodium catalysts. Its small methyl groups offer minimal steric hindrance, often resulting in high reactivity but poor selectivity in reactions where multiple competing pathways exist. For example, in competitive C-H insertion reactions, Rh₂(OAc)₄ often gives mixtures of products where Rh₂(tpa)₄ can provide a single major product. lookchem.com

Rhodium(II) trifluoroacetate (Rh₂(TFA)₄) is on the opposite end of the electronic spectrum. The strongly electron-withdrawing trifluoromethyl groups make the rhodium centers highly electrophilic and, therefore, very reactive. wikipedia.org This high reactivity is useful for activating less reactive substrates. However, this catalyst is generally less selective than its more electron-rich counterparts. Rh₂(TFA)₄ is also known to bind even very weak Lewis bases at its axial positions, a consequence of its high electrophilicity. wikipedia.org

Rhodium(II) espinoate (Rh₂(esp)₂) represents a different design approach. The esp ligand (α,α,α',α'-tetramethyl-1,3-benzenedipropionate) is a chelating dicarboxylate. This chelation provides significant conformational rigidity and enhanced catalyst stability, preventing the ligand exchange that can lead to catalyst decomposition. nih.gov This robustness makes Rh₂(esp)₂ a highly efficient catalyst for challenging nitrene insertion reactions, such as C-H amination, where it significantly outperforms catalysts like Rh₂(OAc)₄. nih.govresearchgate.net While sterically demanding, its structure is quite different from the "picket fence" of four bulky ligands in Rh₂(tpa)₄, leading to different selectivity profiles.

The following table summarizes the key characteristics of these ligands and their impact on the corresponding dirhodium(II) catalysts.

Future Directions in Rhodium Ii Triphenyl Acetate Research

Exploration of Novel Catalytic Reactions and Substrate Scope Expansion

A primary focus of future research lies in uncovering new catalytic transformations facilitated by rhodium(II) triphenylacetate and broadening the range of substrates that can be effectively utilized. While renowned for its exceptional selectivity in intramolecular C-H insertion reactions of α-diazocarbonyl compounds, particularly favoring aromatic over aliphatic C-H bonds, researchers are actively exploring its utility in other reaction classes. rsc.orgresearchgate.net

Key areas of exploration include:

Intermolecular Reactions: While much of the early work focused on intramolecular processes, there is growing interest in developing robust intermolecular reactions. For example, rhodium(II) triphenylacetate has been used to catalyze the amidation of C-H bonds, including challenging primary C-H bonds, showcasing its potential in intermolecular settings. acs.org

Reactions with Allenes: The catalyst has shown promise in the amination of allene carbamates and in promoting the enantioselective cyclopropanation of allenes. alfa-chemistry.comrsc.org Further investigation into the reactions of rhodium(II) triphenylacetate with variously substituted allenes could unlock new synthetic pathways to strained heterocyclic systems. rsc.org

Annulation Reactions: In dirhodium(II)-catalyzed annulations of enoldiazoacetamides with α-diazoketones, rhodium(II) triphenylacetate has been evaluated alongside other rhodium catalysts. While catalysts like rhodium(II) perfluorobutyrate showed higher efficiency in specific cases, these comparative studies are crucial for defining the optimal applications for each catalyst and expanding the substrate scope for complex cycloadducts. nih.gov

Ylide Chemistry: The formation of oxonium and ammonium ylides from rhodium carbenoids is another fertile ground for exploration. Rhodium(II) triphenylacetate has proven to be a highly effective catalyst for promoting the medchemexpress.comrsc.org-shift of previously unreactive substrates, indicating its potential to overcome limitations seen with other catalysts. epdf.pub

The expansion of the substrate scope will likely involve challenging functional groups and complex molecular scaffolds. For instance, its application in the synthesis of biologically active molecules is an area of intense focus, aiming to improve the efficiency of preparing valuable compounds. medchemexpress.commedchemexpress.com

| Catalyst | Yield of Product 3aa (%) | Ratio of 3aa to Dimer 5a |

|---|---|---|

| Rh₂(OAc)₄ (Rhodium(II) acetate) | 56 | Not specified |

| Rh₂(oct)₄ (Rhodium(II) octanoate) | Not specified | 2:3 |

| Rh₂(tpa)₄ (Rhodium(II) triphenylacetate) | Similar to Rh₂(oct)₄ | Similar to Rh₂(oct)₄ |

| Rh₂(pfb)₄ (Rhodium(II) perfluorobutyrate) | 80 | Excellent cross-selectivity |

Advancements in Mechanistic Understanding through Integrated Experimental and Computational Studies

A deeper, more nuanced understanding of how rhodium(II) triphenylacetate mediates chemical reactions is critical for its rational application and improvement. The integration of experimental techniques with high-level computational studies is proving to be an indispensable approach for elucidating complex reaction mechanisms. rwth-aachen.deresearchgate.net

Future mechanistic investigations will likely focus on:

The Role of Ligand Bulk: The bulky triphenylacetate ligands are widely credited for the catalyst's unique selectivity. rsc.orgresearchgate.net Detailed computational studies, such as those using Density Functional Theory (DFT), can model the transition states of competing reaction pathways (e.g., aromatic C-H insertion vs. aliphatic C-H insertion vs. cyclopropanation). rsc.orgresearchgate.net These studies can quantify the steric and electronic effects of the ligands, providing a precise picture of how they steer the reaction outcome.

Reactive Intermediates: The catalytic cycle is understood to proceed through a rhodium carbene intermediate. researchgate.netresearchgate.net Advanced spectroscopic techniques combined with computational modeling can help to characterize these transient species. Understanding the electronic structure and reactivity of the specific carbenoid generated by the triphenylacetate catalyst is key to predicting and controlling its behavior.

Non-Covalent Interactions: Recent studies have highlighted the importance of subtle, non-covalent interactions, such as interligand hydrogen bonds, in determining stereoselectivity. researchgate.net Integrated experimental and computational approaches can uncover these interactions within the catalyst-substrate complex, explaining observed stereochemical outcomes and guiding the design of more selective catalysts.

Proton Transfer Mechanisms: In certain reactions, computational studies have revealed the critical role of a proton shuttle mechanism, which can be influenced by trace amounts of water. rwth-aachen.de Further combined studies are needed to understand the role of solvent and additives in influencing reaction pathways and selectivity.

These integrated studies will move the field beyond a purely empirical understanding, enabling a more predictive and design-oriented approach to catalysis.

Development of Sustainable and Efficient Catalytic Systems

In line with the broader goals of green chemistry, future research will emphasize the development of more sustainable and efficient catalytic systems involving rhodium(II) triphenylacetate. While rhodium is a precious metal, maximizing its efficiency and longevity is a key aspect of sustainability.

Key research directions include:

Lowering Catalyst Loadings: Developing protocols that achieve high yields and selectivity with significantly lower amounts of the rhodium catalyst is a primary objective. This not only reduces costs but also minimizes the amount of residual metal in the final product. thieme.com

Atom Economy: Focusing on reactions that maximize the incorporation of all atoms from the reactants into the final product (i.e., high atom economy), such as insertion and cycloaddition reactions, is inherently more sustainable than reactions that generate significant waste. uvm.edu

Benign Solvents: Moving away from hazardous organic solvents towards more environmentally friendly alternatives is a crucial aspect of sustainable chemistry. Research will explore the efficacy of rhodium(II) triphenylacetate in green solvents.

By focusing on these areas, the synthetic utility of rhodium(II) triphenylacetate can be enhanced in a manner that is both economically and environmentally responsible.

Innovations in Catalyst Design for Enhanced Selectivity and Activity

The modification of the catalyst structure itself represents a frontier in enhancing the performance of rhodium(II) carboxylates. While rhodium(II) triphenylacetate is an achiral catalyst, its use in asymmetric synthesis and the fine-tuning of its reactivity through strategic design are major areas of future research.

Innovations are expected in the following areas:

Cooperative Catalysis: A promising strategy involves using rhodium(II) triphenylacetate in conjunction with a second, chiral catalyst to induce enantioselectivity. For example, the combination of the achiral rhodium catalyst with a chiral phosphoric acid has been shown to produce enantioenriched α-amino arylacetates with high enantiomeric excess (ee). thieme.com The bulky nature of the triphenylacetate ligands was found to be crucial for improving this enantioselectivity. thieme.com Further exploration of dual-catalyst systems could unlock a wide range of asymmetric transformations.

Ligand Modification: While the triphenylacetate ligand is a defining feature, systematic modifications to its structure could further tune the catalyst's properties. Introducing electron-donating or electron-withdrawing groups on the phenyl rings could alter the electrophilicity of the rhodium center, thereby influencing its reactivity and selectivity. researchgate.net

Axial Ligand Effects: The axial positions of the dirhodium core are available for coordination by Lewis bases. Investigating how different axial ligands can modulate the catalyst's activity and selectivity is another avenue for innovation. This approach could provide a dynamic way to control the catalytic process.